![molecular formula C22H25N3O B2688928 1'-甲基-2-(对甲苯基)-1,10b-二氢螺[苯并[e]吡唑并[1,5-c][1,3]噁嗪-5,4'-哌啶] CAS No. 375350-33-7](/img/structure/B2688928.png)
1'-甲基-2-(对甲苯基)-1,10b-二氢螺[苯并[e]吡唑并[1,5-c][1,3]噁嗪-5,4'-哌啶]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains a tolyl group, which is a functional group related to toluene . They have the general formula CH3C6H4−R, where the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers: 1,2 (ortho), 1,3 (meta), and 1,4 (para) .
Synthesis Analysis
The functionalization to include tolyl groups into compounds is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions . Tolyl sulfonates are excellent leaving groups in nucleophilic substitutions .Molecular Structure Analysis
The tolyl group in the compound is an aryl group, which is commonly found in the structure of diverse chemical compounds . They are considered nonpolar and hydrophobic groups .Chemical Reactions Analysis
Reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, oxidation . 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .科学研究应用
选择性 σ 受体配体
类似于“1'-甲基-2-(对甲苯基)-1,10b-二氢螺[苯并[e]吡唑并[1,5-c][1,3]恶嗪-5,4'-哌啶]”的化合物因其对 σ1 和 σ2 受体的亲和力和选择性而受到研究,这些受体与各种神经系统疾病有关。研究表明,特定的结构修饰,例如哌啶氮原子上的苯甲基残基和在战略位置上的甲氧基,可以显着增强 σ1 受体的亲和力。这导致了高效且选择性的 σ 受体配体的鉴定,这些配体有望用于开发针对神经疾病的新型治疗剂 (Maier & Wünsch, 2002)。
抗菌和抗炎活性
螺衍生物,包括与“1'-甲基-2-(对甲苯基)-1,10b-二氢螺[苯并[e]吡唑并[1,5-c][1,3]恶嗪-5,4'-哌啶]”具有结构相似性的化合物,已被评估其抗菌和抗炎特性。研究已经确定了对诸如金黄色葡萄球菌等菌株具有显着抗菌活性的化合物,以及那些表现出的抗炎效果优于双氯芬酸等标准药物的化合物。此外,某些衍生物显示出高抗氧化活性,突出了它们作为多功能治疗剂的潜力 (Mandzyuk 等,2020)。
乙酰辅酶 A 羧化酶抑制剂
对螺环化合物(包括基于哌啶的衍生物)的研究导致了新型乙酰辅酶 A 羧化酶抑制剂的合成。这些化合物因其在治疗代谢疾病中的潜在应用而受到关注。此类抑制剂的开发涉及复杂的合成途径,产生能够调节乙酰辅酶 A 羧化酶(脂肪酸生物合成中的关键酶)活性的化合物。这一研究途径为设计针对代谢疾病和与脂质代谢相关的疾病的新型药物提供了见解 (Huard 等,2012)。
属性
IUPAC Name |
1'-methyl-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-16-7-9-17(10-8-16)19-15-20-18-5-3-4-6-21(18)26-22(25(20)23-19)11-13-24(2)14-12-22/h3-10,20H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNVHZHWEDIPKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC35CCN(CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-Methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。